N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]norvaline
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Description
2-[(4,6-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]PENTANOIC ACID is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4,6-DIMETHOXY-1-METHYL-1H-INDOL-2-Y
Biological Activity
N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]norvaline is a compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities. This compound features an indole moiety with specific substitutions that may enhance its biological properties, making it a subject of interest in pharmacological research. The following sections will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C17H22N2O5
- Molecular Weight : 334.4 g/mol
The structure consists of an indole moiety substituted with two methoxy groups at the 4 and 6 positions, a methyl group at the 1 position, and a norvaline moiety linked through a carbonyl group. This unique configuration is believed to contribute to its biological activity.
Indole derivatives, including this compound, have been studied for their interactions with various biological targets. Preliminary data suggest that this compound may interact with:
- Indoleamine 2,3-dioxygenase (IDO1) : A key enzyme in tryptophan metabolism that is implicated in immune regulation and cancer progression. Compounds targeting IDO1 can modulate immune responses and exhibit anticancer properties .
Therapeutic Applications
Research indicates potential applications in:
- Oncology : The compound's ability to induce apoptosis in cancer cells has been noted in preliminary studies. For instance, similar indole derivatives have shown significant anticancer activity by inhibiting cell proliferation and inducing cell cycle arrest .
- Neurology : Indole derivatives are also being explored for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Comparative Analysis
The following table compares this compound with other structurally related compounds:
Compound Name | Structure Features | Biological Activity | Uniqueness |
---|---|---|---|
5-Methoxyindole | Methoxy at 5 position | Anticancer | Simpler structure |
Indomethacin | Indole with acetic acid moiety | Anti-inflammatory | Different mechanism |
1-Methylindole | Methyl at 1 position | Antimicrobial | Lacks carbonyl linkage |
This compound | Methoxy at 4 and 6 positions; carbonyl linkage | Anticancer, neuroprotective | Enhanced activity due to specific substitutions |
This comparison illustrates how this compound stands out due to its specific substitutions that may enhance its biological activity compared to simpler structures or those lacking the carbonyl group.
Anticancer Activity
A study evaluating various indole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The mechanism of action was primarily through the induction of apoptosis as evidenced by increased caspase activity and cell cycle analysis .
Neuroprotective Effects
Research into the neuroprotective potential of indole derivatives has shown promise in models of neurodegeneration. These compounds may reduce oxidative stress and inflammation in neuronal cells, suggesting a therapeutic role in diseases such as Alzheimer's and Parkinson's .
Properties
Molecular Formula |
C17H22N2O5 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[(4,6-dimethoxy-1-methylindole-2-carbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C17H22N2O5/c1-5-6-12(17(21)22)18-16(20)14-9-11-13(19(14)2)7-10(23-3)8-15(11)24-4/h7-9,12H,5-6H2,1-4H3,(H,18,20)(H,21,22) |
InChI Key |
BXDUTHVAJOEEHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1=CC2=C(N1C)C=C(C=C2OC)OC |
Origin of Product |
United States |
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